molecular formula C11H18ClNO4S B2375049 2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone CAS No. 2411242-75-4

2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone

Cat. No. B2375049
M. Wt: 295.78
InChI Key: VTEYUYUTGVQEAY-UHFFFAOYSA-N
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Description

2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone is a synthetic compound that has been used in scientific research for its potential therapeutic properties. It is a member of the spirocyclic ketone family and has been studied for its ability to inhibit certain enzymes and modulate specific biochemical pathways.

Mechanism Of Action

The mechanism of action of 2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone involves the inhibition of LDHA, which is a key enzyme in the glycolytic pathway. By inhibiting LDHA, the compound can disrupt the metabolism of cancer cells and potentially lead to their death. Additionally, the compound has been shown to modulate other biochemical pathways, including the mTOR pathway, which is involved in cell growth and proliferation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone are complex and multifaceted. As an LDHA inhibitor, the compound can disrupt the metabolism of cancer cells and potentially lead to their death. Additionally, the compound has been shown to modulate other biochemical pathways, including the mTOR pathway, which is involved in cell growth and proliferation. However, the exact effects of the compound on these pathways and their downstream effects on cellular function are still being studied.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone in lab experiments include its potential as a tool for studying enzyme inhibition and modulating specific biochemical pathways. Additionally, the compound has been shown to have potential therapeutic properties for the treatment of cancer. However, the limitations of using the compound in lab experiments include its complex synthesis method and the need for significant expertise in organic chemistry. Additionally, the compound's effects on cellular function are still being studied, and more research is needed to fully understand its potential therapeutic properties.

Future Directions

There are several future directions for research on 2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone. One potential direction is the development of more efficient synthesis methods for the compound, which would make it more accessible to researchers. Additionally, more research is needed to fully understand the compound's effects on cellular function and its potential therapeutic properties. Finally, the compound's potential as a tool for studying specific biochemical pathways and enzyme inhibition should be further explored.

Synthesis Methods

The synthesis of 2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone involves a multi-step process that includes the reaction of various starting materials under controlled conditions. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires significant expertise in organic chemistry.

Scientific Research Applications

2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone has been used in a variety of scientific research applications, including studies of enzyme inhibition, drug discovery, and chemical biology. Specifically, the compound has been studied for its potential as an inhibitor of the enzyme human lactate dehydrogenase A (LDHA), which is overexpressed in many types of cancer cells.

properties

IUPAC Name

2-chloro-1-(3,3-dioxo-7-oxa-3λ6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO4S/c12-9-10(14)13-4-1-11(17-6-5-13)2-7-18(15,16)8-3-11/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEYUYUTGVQEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC12CCS(=O)(=O)CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone

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